molecular formula C16H20Br2O4 B14383557 Diethyl 3,3'-(4,6-dibromo-1,3-phenylene)dipropanoate CAS No. 89767-95-3

Diethyl 3,3'-(4,6-dibromo-1,3-phenylene)dipropanoate

Cat. No.: B14383557
CAS No.: 89767-95-3
M. Wt: 436.1 g/mol
InChI Key: ZERIZWWRFYYUQI-UHFFFAOYSA-N
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Description

Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate is an organic compound characterized by the presence of two ethyl ester groups attached to a dibromo-substituted phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate typically involves the bromination of a precursor compound, such as diethyl 3,3’-(1,3-phenylene)dipropanoate. The bromination reaction can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride under reflux conditions .

Industrial Production Methods

While specific industrial production methods for Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated by-products to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ester groups can be hydrolyzed to carboxylic acids, and the phenylene ring can undergo oxidation or reduction reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) can be used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate the hydrolysis of ester groups.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed for oxidizing the phenylene ring.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the bromine atoms.

    Hydrolysis Products: Carboxylic acids derived from the ester groups.

    Oxidation Products: Various oxidized derivatives of the phenylene ring.

Scientific Research Applications

Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate involves its interaction with molecular targets through its bromine atoms and ester groups. The bromine atoms can participate in halogen bonding, while the ester groups can undergo hydrolysis to release carboxylic acids, which can further interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate is unique due to the presence of bromine atoms at specific positions on the phenylene ring, which imparts distinct reactivity and potential for diverse applications in chemical synthesis and research.

Properties

CAS No.

89767-95-3

Molecular Formula

C16H20Br2O4

Molecular Weight

436.1 g/mol

IUPAC Name

ethyl 3-[2,4-dibromo-5-(3-ethoxy-3-oxopropyl)phenyl]propanoate

InChI

InChI=1S/C16H20Br2O4/c1-3-21-15(19)7-5-11-9-12(14(18)10-13(11)17)6-8-16(20)22-4-2/h9-10H,3-8H2,1-2H3

InChI Key

ZERIZWWRFYYUQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1Br)Br)CCC(=O)OCC

Origin of Product

United States

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